REACTION_CXSMILES
|
[C:1]([NH:5][C:6]([NH:8][C:9]1[CH:14]=[C:13]([Cl:15])[CH:12]=[C:11]([Cl:16])[CH:10]=1)=S)([CH3:4])([CH3:3])[CH3:2].C1CCC(N=C=NC2CCCCC2)CC1.C(N(CC)CC)C>C1COCC1>[C:1]([N:5]=[C:6]=[N:8][C:9]1[CH:10]=[C:11]([Cl:16])[CH:12]=[C:13]([Cl:15])[CH:14]=1)([CH3:4])([CH3:2])[CH3:3]
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Name
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|
Quantity
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21 g
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Type
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reactant
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Smiles
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C(C)(C)(C)NC(=S)NC1=CC(=CC(=C1)Cl)Cl
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Name
|
|
Quantity
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21.4 g
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Type
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reactant
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Smiles
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C1CCC(CC1)N=C=NC2CCCCC2
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Name
|
|
Quantity
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0.73 g
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
|
Name
|
|
Quantity
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200 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was refluxed for 3 hours
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Duration
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3 h
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Type
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CUSTOM
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Details
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evaporated in vacuo
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Type
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EXTRACTION
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Details
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The residue was extracted with petroleum ether
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Type
|
CUSTOM
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Details
|
The extract was evaporated in vacuo
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Name
|
|
Type
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product
|
Smiles
|
C(C)(C)(C)N=C=NC1=CC(=CC(=C1)Cl)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |